5-(Benzenesulfonyl)-1-methyl-4-nitro-1H-imidazole
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Overview
Description
1-methyl-4-nitro-5-(phenylsulfonyl)-1h-imidazole is a heterocyclic compound that features an imidazole ring substituted with a methyl group, a nitro group, and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-nitro-5-(phenylsulfonyl)-1h-imidazole typically involves the nitration of an imidazole derivative followed by sulfonylation. One common method involves the nitration of 1-methylimidazole using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 4-position. The resulting 1-methyl-4-nitroimidazole is then reacted with phenylsulfonyl chloride in the presence of a base such as pyridine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-nitro-5-(phenylsulfonyl)-1h-imidazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: 1-methyl-4-amino-5-(phenylsulfonyl)-1h-imidazole.
Substitution: Various substituted imidazoles depending on the nucleophile used.
Oxidation: 1-carboxy-4-nitro-5-(phenylsulfonyl)-1h-imidazole.
Scientific Research Applications
1-methyl-4-nitro-5-(phenylsulfonyl)-1h-imidazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and antiparasitic activities.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 1-methyl-4-nitro-5-(phenylsulfonyl)-1h-imidazole involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or antiparasitic effects . The phenylsulfonyl group may enhance the compound’s binding affinity to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
1-methyl-4-nitro-5-(phenylthio)-1h-imidazole: Similar structure but with a phenylthio group instead of a phenylsulfonyl group.
1-methyl-4-nitro-5-(phenylsulfinyl)-1h-imidazole: Contains a phenylsulfinyl group, which is an intermediate oxidation state between phenylthio and phenylsulfonyl.
Uniqueness
1-methyl-4-nitro-5-(phenylsulfonyl)-1h-imidazole is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs .
Biological Activity
5-(Benzenesulfonyl)-1-methyl-4-nitro-1H-imidazole is a derivative of the nitroimidazole class, which has garnered attention for its diverse biological activities, particularly in antimicrobial and potential anticancer applications. This compound's structure features a nitro group at the 4-position and a benzenesulfonyl group at the 5-position, which are critical for its biological efficacy.
Synthesis
The synthesis of this compound typically involves the alkylation of 4-nitro-1H-imidazole derivatives. Various methods have been employed to achieve regioselective substitutions, which are crucial for enhancing biological activity. The synthesis process often includes the use of different alkylating agents under controlled conditions to ensure high yields and purity of the final product .
Antibacterial Activity
Research has demonstrated that this compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria. In vitro studies showed that it had a minimum inhibitory concentration (MIC) of less than or equal to 8 µg/mL against Staphylococcus aureus, indicating potent activity . Additionally, it was found to be more effective than metronidazole against Helicobacter pylori, with an MIC of 2 µg/mL compared to metronidazole's higher MIC values .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | ≤ 8 |
Helicobacter pylori | 2 |
Other Gram-negative bacteria | > 64 |
Antiviral Activity
While the primary focus has been on antibacterial properties, some derivatives within the nitroimidazole class have shown potential antiviral activity. For instance, compounds structurally similar to this compound were tested against various viruses, including influenza and herpes simplex virus. The results indicated varying degrees of inhibitory concentration (IC50), suggesting that modifications in the imidazole structure could enhance antiviral efficacy .
The biological activity of nitroimidazoles, including this compound, is primarily attributed to their ability to undergo reduction in anaerobic conditions, leading to the formation of reactive intermediates that can damage bacterial DNA. This mechanism is crucial for their effectiveness against anaerobic bacteria and protozoa .
Case Studies
Several studies have explored the efficacy of this compound and its derivatives:
- Study on Antibacterial Efficacy : A study conducted in vitro assessed various nitroimidazole derivatives, including this compound. The compound was shown to outperform several traditional antibiotics in inhibiting the growth of resistant strains of Staphylococcus aureus .
- Antiviral Potential : Another investigation into the antiviral properties revealed that certain modifications in the imidazole ring could lead to enhanced activity against viral pathogens. This study highlighted the importance of structural diversity in developing new antiviral agents from existing frameworks .
Properties
CAS No. |
80348-54-5 |
---|---|
Molecular Formula |
C10H9N3O4S |
Molecular Weight |
267.26 g/mol |
IUPAC Name |
5-(benzenesulfonyl)-1-methyl-4-nitroimidazole |
InChI |
InChI=1S/C10H9N3O4S/c1-12-7-11-9(13(14)15)10(12)18(16,17)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
RROUABPKRUXIBP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1S(=O)(=O)C2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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